N-Methyleneaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-8-7-5-3-2-4-6-7/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHYRAYXYTONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90142847 | |
| Record name | N-Methyleneaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90142847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-62-9, 25656-96-6 | |
| Record name | N-Methylenebenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyleneaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Methyleneaniline | |
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| Record name | N-methyleneaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Chemical Reactivity and Reaction Mechanisms of N Methyleneaniline Systems
Theoretical Frameworks for Imine Reactivity
The chemical behavior of N-Methyleneaniline is dictated by the electronic properties of the imine functional group, which is characterized by a carbon-nitrogen double bond. This section explores the theoretical principles that govern its reactivity.
Overview of Electrophilic and Nucleophilic Character in Aromatic Imines
Aromatic imines, including this compound, exhibit a dual reactivity profile, capable of acting as both electrophiles and nucleophiles. The carbon atom of the C=N bond is electrophilic due to the greater electronegativity of the nitrogen atom, which polarizes the bond and creates a partial positive charge on the carbon. This makes it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic species. nih.govnih.gov
The electrophilicity of the imine carbon can be significantly enhanced by protonation of the nitrogen atom under acidic conditions, forming an iminium cation. nih.gov This positively charged species is a much more potent electrophile than the neutral imine.
Frontier molecular orbital (FMO) theory provides a more nuanced understanding of this dual reactivity. youtube.comwikipedia.orgnumberanalytics.com The highest occupied molecular orbital (HOMO) is associated with the molecule's nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) corresponds to its electrophilic character. youtube.com For this compound, the HOMO is typically localized on the nitrogen atom, confirming its nucleophilic nature. The LUMO is centered on the carbon atom of the imine bond, highlighting its electrophilic site. masterorganicchemistry.com
Dynamic Covalent Chemistry Principles in this compound Formation and Exchange
The formation of this compound from aniline (B41778) and formaldehyde (B43269) is a prime example of a reaction governed by the principles of dynamic covalent chemistry (DCC). researchgate.netnih.gov DCC involves reversible chemical reactions that allow for the continuous formation and breaking of covalent bonds, leading to a system in thermodynamic equilibrium. researchgate.net This reversibility allows for "error-checking" and "proof-reading" at the molecular level, where the most stable structures are preferentially formed. researchgate.net
The key to the dynamic nature of this compound formation is the reversibility of the imine bond. nih.gov The reaction can be driven forward by removing the water by-product, or reversed by the addition of water (hydrolysis), typically under acidic conditions. nih.govmasterorganicchemistry.com This equilibrium is also influenced by factors such as pH, temperature, and the concentration of reactants. researchgate.net
The exchange of the imine bond, known as transimination, is another critical aspect of its dynamic covalent character. semanticscholar.orgrsc.org In the presence of other amines or aldehydes, the components of the this compound can be exchanged, leading to the formation of new imine products. This process also proceeds through a series of reversible addition-elimination steps and is central to the development of dynamic materials and systems.
Mechanistic Investigations of Condensation Reactions Yielding this compound
The condensation of aniline and formaldehyde to produce this compound and its subsequent products, such as 4,4'-methylenedianiline (B154101) (MDA), has been the subject of numerous mechanistic studies. These investigations have elucidated the reaction pathways, intermediates, and transition states involved.
Acid-Catalyzed Pathways in Aniline-Formaldehyde Condensation
The condensation of aniline and formaldehyde is significantly accelerated by acid catalysis. researchgate.netdatapdf.com In an acidic medium, the reaction proceeds through a series of protonation and dehydration steps. The initial step is the protonation of formaldehyde, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the aniline nitrogen on the protonated formaldehyde. rsc.org
Elementary Reaction Steps and Transition State Characterization
Computational studies have provided detailed insights into the elementary steps and transition states of the aniline-formaldehyde condensation. The reaction is proposed to proceed through a series of eight or more elementary steps to form subsequent products like MDA. mdpi.comdntb.gov.ua
The initial reaction between aniline and formaldehyde leads to the formation of an N-hydroxymethylaniline intermediate. mdpi.com This intermediate then undergoes acid-catalyzed dehydration to form the N-methyleneanilinium ion. This ion is a key electrophilic intermediate that can then react with another aniline molecule.
A significant finding from computational analysis is the identification of the rate-determining transition state. The highest energy transition state corresponds to the initial addition of formaldehyde to aniline, with a calculated energy barrier of approximately 60.7 kJ/mol in the gas phase. mdpi.com The geometry of this transition state has been characterized, providing crucial information for understanding the reaction kinetics.
Table 1: Calculated Gas Phase Thermochemical Properties for Key Species in Aniline-Formaldehyde Condensation mdpi.com
| Species | Standard Enthalpy of Formation (Δf,298.15K H°(g)) (kJ/mol) |
| Aniline (A) | 88.3 |
| Formaldehyde (F) | -111.5 |
| N-hydroxymethylaniline (IM1) | -71.8 |
| 4,4′-Methylene diphenyl diamine (4,4′-MDA) | 165.7 |
This table presents selected data from a computational study using the G3MP2B3 composite quantum chemical method.
Kinetics of this compound Formation and Intermediates
Kinetic studies have identified several key intermediates in the aniline-formaldehyde condensation. The initial products formed include 4-aminobenzyl alcohol, N-(4-aminobenzyl)aniline, and 4-(4'-aminobenzyl)aniline. researchgate.net The formation of these intermediates has been confirmed through techniques such as thin-layer chromatography and spectroscopic methods. researchgate.netrsc.org
The kinetics of the reaction are sensitive to the substituents on the aniline ring. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. The observed order of reactivity for substituted anilines is m-CH3 > o-CH3 > H > m-Cl > p-CH3 > p-Cl. datapdf.com
The rate-limiting step can change depending on the reaction conditions. For instance, in the presence of sulfite, the rate-limiting step can shift from carbinolamine formation to carbinolamine dehydration as the pH changes from 6 to 8. rsc.org
Table 2: Effect of Substituents on the Rate of Condensation of Anilines with Formaldehyde datapdf.com
| Aniline Substituent | Relative Rate Order |
| m-CH3 | 1 |
| o-CH3 | 2 |
| None | 3 |
| m-Cl | 4 |
| p-CH3 | 5 |
| p-Cl | 6 |
This table illustrates the qualitative effect of substituents on the reaction rate.
Nucleophilic Addition Reactions Involving the Imine Bond
The electrophilic carbon atom of the imine function in this compound is susceptible to attack by a wide range of nucleophiles. This reactivity underpins its utility in constructing complex molecular architectures through cycloaddition and aminomethylation reactions.
This compound and its derivatives can function as 1-azadiene synthons in [4π+2π] cycloaddition reactions, a process particularly effective for synthesizing substituted tetrahydroquinolines. In these reactions, the this compound system acts as the four-pi electron component, reacting with a two-pi electron dienophile. This reactivity is often enhanced by the presence of Lewis acids, which activate the imine system.
This compound equivalents are frequently generated in situ from stable precursors like 1,3,5-triphenylhexahydro-1,3,5-triazene. sci-hub.se The treatment of this triazene (B1217601) with a Lewis acid leads to the fragmentation of the ring, producing the reactive this compound species. sci-hub.sebohrium.com These Lewis acid-induced N-Methyleneanilines can then serve as azadienes in reverse electron demand [4π+2π] cycloaddition reactions with electron-rich olefins. bohrium.com
The choice of dienophile is critical. Electron-rich olefins are required for the reverse electron demand nature of this cycloaddition. bohrium.com The reaction's mechanism and product distribution can be finely tuned by the choice of Lewis acid, solvent, and the specific structure of the aniline derivative and olefin.
The electrophilic nature of the imine carbon in this compound makes it an excellent aminomethylating agent. In these reactions, a nucleophile attacks the imine carbon, and after subsequent workup, a new carbon-nucleophile bond is formed, with the -CH2-N(Ph)- group appended to the nucleophile. These reactions are often referred to as Mannich-type reactions.
Synthetically useful this compound equivalents, generated from precursors such as 1,3,5-trisubstituted hexahydro-1,3,5-triazines in the presence of a Lewis acid, can be used for aminomethylation reactions with various nucleophiles at the α-position of amines. sci-hub.sebohrium.com The imine or the related iminium ion, which has characteristics similar to Mannich bases, readily reacts with a diverse range of nucleophiles. sci-hub.se
The competition between cycloaddition and aminomethylation is a key mechanistic feature. For instance, while the reaction with 1,2-bistrimethylsilyloxycyclobutene favors the [4π+2π] cycloaddition, reactions with other nucleophiles like trimethylsilyloxy ketene (B1206846) acetals exclusively yield aminomethylated 3-anilinopropanoates. sci-hub.se This suggests that the stability of potential intermediates and the nature of the nucleophile dictate the reaction pathway. A stepwise Mannich-type reaction would form a trimethylsilyloxy carbonium ion intermediate, which would likely favor desilylation to form the aminomethylated product over a less favorable electrophilic aromatic cyclization. sci-hub.se
Hydrogenation and Reduction Mechanisms
The reduction of the imine bond in this compound to form N-Methylaniline is a crucial transformation, often performed as part of a one-pot N-alkylation of aniline with a C1 source like methanol (B129727). The selectivity of this reduction is paramount to avoid over-alkylation to N,N-dimethylaniline.
The synthesis of N-Methylaniline is frequently achieved by the N-alkylation of aniline with methanol in the presence of hydrogen and a heterogeneous catalyst. This process typically involves the in situ formation of this compound as an intermediate, which is then immediately hydrogenated.
A variety of catalysts have been developed to promote this transformation with high selectivity. These catalysts are designed to facilitate both the dehydrogenation of methanol to formaldehyde (or a related surface species), the condensation with aniline to form the imine, and the subsequent hydrogenation of the C=N bond.
| Catalyst System | Temperature (°C) | Aniline Conversion (%) | N-Methylaniline Yield (%) | Notes |
| Copper oxide (9-15 wt%), Manganese oxide (2.0-2.9 wt%), Aluminium oxide | 220-270 | up to 98.8 | 96.3 | Catalyst retains activity for 3000 hr without regeneration. rsc.org |
| Copper and Chromium (Cr: 20-80 wt%, Cu: 20-80 wt%, Ba/Ca/Mg/Mn: 0-5 wt%) | Not specified | High | High | Selectively produces N-methylaniline, substantially free of N,N-dimethylaniline. nih.gov |
| Iridium(I) Complex with N,O-functionalized NHC ligand | 150 (423 K) | 79 (at 2.5 h) | >95 (isolated) | Operates via "borrowing hydrogen" mechanism. psu.edu |
| 2%Au/MIL-101(Cr)@SiO2@Fe3O4 | Not specified | ~44.0 | 71.8 (selectivity) | N-methylation of aniline using CO2 and H2. rsc.org |
These catalytic systems are effective in producing N-Methylaniline in high yields by promoting the selective hydrogenation of the intermediate imine. rsc.orgnih.gov The choice of metal and support is critical for catalyst stability and for preventing the secondary reaction of N-Methylaniline with another methanol equivalent to form the undesired N,N-dimethylaniline. nih.gov
The selective reduction of this compound to N-Methylaniline hinges on controlling the reaction pathways. A prominent mechanism in modern catalysis is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. psu.edu
In this process, catalyzed by transition metals like iridium or ruthenium, the following steps occur:
Dehydrogenation: The catalyst first abstracts hydrogen from the alcohol (methanol), converting it to the corresponding aldehyde (formaldehyde). psu.edu
Condensation: The in situ-generated formaldehyde condenses with aniline to form the this compound intermediate and water. psu.edu
Hydrogenation: The catalyst, which holds the "borrowed" hydrogen atoms as a metal hydride species, then transfers them to the imine intermediate, reducing it to N-Methylaniline and regenerating the active catalyst. psu.edu
Selectivity for N-Methylaniline over N,N-dimethylaniline is a significant challenge. Catalysts based on copper and chromium have been reported to be particularly effective in achieving this selectivity. nih.gov The mechanism for this selectivity likely involves the catalyst surface preferentially adsorbing and hydrogenating the this compound intermediate before it can react further with another formaldehyde equivalent. The specific composition and preparation of the catalyst play a key role in achieving high yields of the desired mono-alkylation product. nih.gov
Hydrolysis Kinetics and Azomethine Bond Stability
The azomethine bond (C=N) in this compound, like other Schiff bases, is susceptible to hydrolysis, a reversible reaction that cleaves the imine back to its constituent aniline and formaldehyde. The stability of the imine is highly dependent on the conditions, particularly the pH of the medium.
The hydrolysis of Schiff bases is a well-documented process that can be catalyzed by both acid and base. sci-hub.sebohrium.com The general mechanism involves two key steps:
Nucleophilic Attack: A water molecule attacks the electrophilic imine carbon atom, forming a neutral carbinolamine intermediate. In acidic conditions, the imine is first protonated, which significantly enhances its electrophilicity and facilitates the attack by water. Under basic conditions, the nucleophile is the more reactive hydroxide (B78521) ion.
Intermediate Breakdown: The carbinolamine intermediate is unstable and subsequently breaks down, cleaving the C-N bond to release the aniline and formaldehyde. This step can also be acid or base-catalyzed.
The pH-rate profile for imine hydrolysis is often complex. For structurally related benzylideneanilines, studies have shown a transition in the rate-determining step depending on the pH. sci-hub.se At neutral pH, the dehydration of the carbinolamine can be rate-limiting for imine formation (and thus the attack of water is rate-limiting for hydrolysis), while under more acidic conditions, the initial nucleophilic attack on the protonated imine becomes rate-determining. sci-hub.se In strongly acidic solutions, the rate of hydrolysis can decrease because the concentration of free water as a nucleophile diminishes and the carbinolamine intermediate may be stabilized against the necessary proton transfers for breakdown. sci-hub.se
This compound itself is generally unstable in the presence of water, readily decomposing back to 4-bromoaniline (B143363) and formaldehyde, as observed when it is generated in situ in solvents containing even trace amounts of water. bohrium.com The stability of the azomethine bond can also be influenced by other factors. For instance, the presence of Lewis acids like Zn(II) has been shown to mediate and accelerate the hydrolysis of the imine bond in other heterocyclic Schiff bases. srce.hr This highlights that metal coordination can impact the electrophilicity of the imine carbon and thus its susceptibility to hydrolysis.
Influence of Substituents on Hydrolysis Rate
The hydrolysis of this compound, a type of Schiff base or imine, is significantly influenced by the nature and position of substituents on both the aniline and methylene-derived portions of the molecule. The reaction, which involves the cleavage of the carbon-nitrogen double bond (C=N), is sensitive to electronic effects (inductive and resonance) and steric hindrance imparted by these substituents.
The general mechanism for the hydrolysis of imines proceeds through nucleophilic attack by water on the imine carbon. The rate of this reaction is largely dependent on the electrophilicity of the imine carbon.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the phenyl ring of the aniline moiety or on the methylene (B1212753) group enhances the electrophilic character of the imine carbon. This increased positive charge density makes the carbon atom more susceptible to nucleophilic attack by water, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the imine carbon by donating electron density, which slows down the hydrolysis rate. For instance, studies on substituted N-benzylideneanilines, which are analogous systems, have demonstrated this principle.
Steric Hindrance: Bulky substituents located near the C=N functional group can sterically hinder the approach of the water molecule to the imine carbon. This steric hindrance can slow down the rate of hydrolysis, even if the electronic effects of the substituent are favorable for the reaction. For example, ortho-substituents on the aniline ring generally cause a greater decrease in the hydrolysis rate compared to the same substituents in the meta or para positions due to their proximity to the reaction center. researchgate.net
| Substituent Position | Electronic Effect | Influence on Hydrolysis Rate |
| Para on Aniline Ring | Electron-withdrawing (e.g., -NO₂) | Increases rate |
| Para on Aniline Ring | Electron-donating (e.g., -OCH₃) | Decreases rate |
| Ortho on Aniline Ring | Any group | Generally decreases rate due to steric hindrance |
pH-Rate Profile Analysis for this compound Analogues
The rate of hydrolysis of this compound and its analogues is highly dependent on the pH of the medium. A typical pH-rate profile for the hydrolysis of such Schiff bases reveals distinct regions where the reaction is subject to different catalytic mechanisms. researchgate.net
In highly acidic solutions, the hydrolysis rate is often observed to increase as the pH decreases. This is attributed to the specific acid-catalyzed hydrolysis of the protonated Schiff base. The nitrogen atom of the imine is protonated, which significantly increases the electrophilicity of the imine carbon, making it much more susceptible to attack by a water molecule.
As the pH increases into the near-neutral range, the rate of hydrolysis typically decreases and may reach a minimum. researchgate.net In this region, the concentration of the protonated Schiff base is low, and the reaction may proceed through an uncatalyzed attack of water on the neutral imine or be subject to general acid or base catalysis by buffer components. najah.edu
In alkaline or basic solutions, the hydrolysis rate often increases again with increasing pH. This rate enhancement is due to the attack of the more nucleophilic hydroxide ion (OH⁻) on the neutral Schiff base. researchgate.net The reaction mechanism in this region is typically a specific base-catalyzed process.
| pH Range | Dominant Reactant Species | Catalysis Mechanism | General Rate Trend |
| Acidic (Low pH) | Protonated Schiff Base (C=NH⁺) | Specific Acid Catalysis | Rate increases as pH decreases |
| Near-Neutral | Neutral Schiff Base (C=N) | Uncatalyzed or General Acid/Base | Rate is at a minimum |
| Basic (High pH) | Neutral Schiff Base (C=N) | Specific Base Catalysis (OH⁻ attack) | Rate increases as pH increases |
Rearrangement and Isomerization Processes
Equilibrium with Cyclic Oligomers (e.g., 1,3,5-Triphenylhexahydro-1,3,5-triazine)
This compound can undergo self-condensation to form cyclic oligomers, most notably the cyclic trimer, 1,3,5-triphenylhexahydro-1,3,5-triazine. nih.gov This process is a reversible equilibrium reaction. The formation of the hexahydrotriazine involves the sequential addition of three this compound molecules to each other.
The position of the equilibrium between the monomeric this compound and the cyclic trimer is influenced by several factors, including temperature and the presence of catalysts. Studies on analogous systems, such as the equilibrium between N-methylenemethylamine and its cyclic trimer, have shown that at higher temperatures, the equilibrium favors the monomer. rsc.org This is because the trimerization is an entropically unfavorable process (three molecules combine to form one), and the entropy term (TΔS) in the Gibbs free energy equation becomes more significant at elevated temperatures.
The formation of 1,3,5-triphenylhexahydro-1,3,5-triazine is essentially a "1+1+1+1+1+1" condensation, where three molecules of aniline and three molecules of formaldehyde (from which this compound is derived in situ) react to form the six-membered ring. researchgate.net This trimer is a stable, crystalline solid and is sometimes referred to as the methyleneaniline trimer. nih.gov The reaction is often catalyzed by acids or bases.
The equilibrium can be depicted as:
3 C₆H₅N=CH₂ ⇌ (C₆H₅NCH₂)₃
Synthetic Methodologies and Precursor Chemistry of N Methyleneaniline
Direct Condensation Approaches
The most straightforward route to N-Methyleneaniline involves the direct condensation of aniline (B41778) with formaldehyde (B43269). This reaction, while conceptually simple, requires careful optimization of conditions to favor the formation of the monomeric imine and prevent subsequent polymerization or the formation of undesired byproducts like 4,4'-methylenedianiline (B154101) (MDA).
Optimization of Reaction Conditions for Imine Formation
The reaction between aniline and formaldehyde is a complex process where this compound is a key intermediate. The formation of this imine is the initial step, which can then react further with aniline to produce various polyamines. The yield of the desired product is highly dependent on the reaction conditions.
Key parameters that are optimized include the molar ratio of reactants and the reaction temperature. Thermodynamic analysis and experimental data from related reactions, such as the synthesis of 4,4'-methylenedianiline, indicate that a higher molar ratio of aniline to formaldehyde can favor the initial imine formation and minimize the formation of subsequent condensation products. For instance, in MDA synthesis, an optimized molar ratio of aniline to formaldehyde is often cited as 3:1 to reduce byproduct formation. researchgate.net
Temperature also plays a crucial role. Higher reaction temperatures can restrain the formation of byproducts, thus leading to a higher yield of the initial condensation products. researchgate.net In the synthesis of 4,4'-MDA, reaction temperatures are often controlled around 80-120°C to achieve optimal conversion and selectivity. researchgate.net
Table 1: Influence of Reaction Conditions on Aniline and Formaldehyde Condensation Note: This data is extrapolated from studies on 4,4'-MDA synthesis, where this compound is an intermediate.
| Molar Ratio (Aniline:Formaldehyde) | Temperature (°C) | Catalyst | Key Observation | Reference |
|---|---|---|---|---|
| 5:1 | 80 | SImTf | Aniline Conversion: 36.3%, 4,4'-MDA Yield: 79.4% | researchgate.net |
| 5:1 | 120 | H4SiW12O40@MIL-100(Fe) | Aniline Conversion: 41.1%, 4,4'-MDA Yield: 81.6% | researchgate.net |
| 4:1 | 80 | SiO2@[HSO3-ppim]CF3SO3-I | 4,4'-MDA Yield: 74.9% | researchgate.net |
Solvent Effects and Catalytic Promoters
The choice of solvent and catalyst significantly influences the direct condensation reaction. The reaction is typically carried out in the presence of an acid catalyst. nih.gov The mechanism involves the initial reaction of aniline with formaldehyde to form N-hydroxymethyl aniline. In an acidic medium, this intermediate rapidly loses water to form the N-methylidene anilinium ion, which is the protonated form of this compound. nih.gov
Solvents can affect the reaction by altering the energy profile of the reaction pathway. Computational studies on the formation of 4,4'-MDA from aniline and formaldehyde have shown that solvents like aniline and water can significantly stabilize the final products and lower the activation energy of the initial formaldehyde addition to aniline, which is often the rate-limiting step. mdpi.com
Various catalysts have been explored to promote the condensation of aniline and formaldehyde. These are often solid acids, zeolites, ionic liquids, or ion exchange resins. nih.gov For example, in the synthesis of 4,4'-MDA, catalysts such as SiO2@[HSO3-ppim]CF3SO3-I and H4SiW12O40@MIL-100(Fe) have been shown to be effective. researchgate.net The use of such catalysts aims to improve the reaction's efficiency and selectivity towards the desired products while minimizing the use of corrosive mineral acids like hydrochloric acid. nih.gov
In Situ Generation Strategies
Due to the high reactivity and tendency of this compound to polymerize, strategies for its in situ generation are often employed. These methods produce the reactive imine in the presence of a reaction partner, allowing for its immediate consumption in a subsequent reaction.
From Hexahydro-1,3,5-triazines as Precursors for Lewis Acid-Catalyzed Reactions
N,N',N''-trisubstituted hexahydro-1,3,5-triazines are cyclic trimers formed from the condensation of a primary amine and formaldehyde. wikipedia.org These stable and readily available compounds can serve as precursors to this compound. In the presence of a Lewis acid, the hexahydro-1,3,5-triazine can dissociate to release the monomeric imine, which can then participate in various cycloaddition and other reactions. nih.gov For instance, silica-supported Lewis acids like ZnCl2, AlCl3, and TiCl4 have been used to catalyze the cyclotrimerization of nitriles to 1,3,5-triazines, demonstrating the interaction of Lewis acids with these cyclic structures. researchgate.net The use of hexahydro-1,3,5-triazines as imine equivalents has been demonstrated in various Lewis acid-promoted [n+2]-cycloaddition reactions. researchgate.net
Formation via Methanol (B129727) Dehydrogenation in Catalytic Systems
A prominent in situ strategy for generating this compound involves the catalytic dehydrogenation of methanol to formaldehyde. This approach is a key feature of the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-methylation of amines. researchgate.net In this process, a catalyst, typically a transition metal complex, facilitates the dehydrogenation of methanol to formaldehyde. researchgate.netnih.gov The formaldehyde then reacts in situ with an amine, such as aniline, to form the corresponding imine (this compound). This imine is subsequently reduced by the hydrogen that was "borrowed" from the methanol, ultimately yielding the N-methylated amine.
A variety of catalysts have been developed for this transformation, including those based on ruthenium, iridium, and copper. nih.govgoogle.com For example, a (DPEPhos)RuCl2PPh3 catalyst has been shown to be effective for the N-methylation of amines using methanol under weak base conditions. nih.gov The active copper surface in skeletal Cu-based catalysts has been identified as the key site for methanol activation to form the aldehyde intermediate. researchgate.net
Table 2: Catalytic Systems for N-Methylation of Aniline via Methanol Dehydrogenation
| Catalyst | Reaction Temperature (°C) | Base | Yield of N-Methylaniline (%) | Reference |
|---|---|---|---|---|
| (DPEPhos)RuCl2PPh3 | 140 | Cs2CO3 | 95-97 (for derivatives) | nih.gov |
| Ni/ZnAlOx | 160 | NaOH | 93 | rsc.org |
| Copper-chromium oxide | 200-250 | - | High purity | google.com |
| Copper oxide on alumina | 220-270 | - | 96.3 | google.com |
Utilization of Formaldehyde Surrogates
To circumvent the direct handling of gaseous formaldehyde or its aqueous solution (formalin), various formaldehyde surrogates have been developed. These compounds release formaldehyde or a methylene (B1212753) unit under specific reaction conditions.
Dimethyl sulfoxide (DMSO) can serve as a source of a methylene unit (-CH2-) and is considered a formaldehyde surrogate in certain reactions. nih.govbeilstein-journals.org For instance, in the presence of an activating agent, DMSO can generate a reactive species that can be trapped by a nucleophile like aniline to form an imine intermediate. beilstein-journals.org This has been demonstrated in multicomponent reactions for the synthesis of quinolines, where an imine intermediate is formed from aniline and a methylene unit derived from DMSO. beilstein-journals.org In some cases, DMSO can also hydrolytically decompose to generate formaldehyde in situ. nih.gov
Hexamethylenetetramine (HMTA) is a stable, crystalline solid that can be considered a solid source of formaldehyde and ammonia. researchgate.netmdpi.com In acidic media, HMTA can be cleaved to release these components, which can then participate in reactions. researchgate.net The use of HMTA as a formaldehyde surrogate has been reported in various synthetic transformations, including the Delépine reaction for the synthesis of primary amines and in formylation reactions. researchgate.net
Dimethyl Sulfoxide (DMSO) in Multicomponent Reactions
Dimethyl sulfoxide (DMSO) is a versatile and cost-effective polar aprotic solvent that has found significant utility in organic synthesis beyond its role as a reaction medium. researchgate.net In the context of multicomponent reactions (MCRs), DMSO can actively participate as a reactant, notably as a source for a methine group (=CH−) or a methylene bridge (−CH2−), which are fundamental for the formation of this compound intermediates and their subsequent conversion into more complex molecules. acs.org
An example of this is the transition-metal and oxidant-free one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo[3,4-b]quinolines. acs.org In this reaction, readily available anilines and pyrazolones react in the presence of trifluoroacetic acid (TFA), with DMSO acting as both the solvent and the methine source. acs.org This process avoids the need for traditional, often toxic, C1 synthons. The reaction proceeds through the in situ formation of an imine/enamine from the aniline precursor, which is then homologated by a carbon atom derived from DMSO. acs.org This cascade of reactions, involving condensation, one-carbon homologation, and intramolecular cyclization, highlights the efficiency of using DMSO in MCRs to build complex heterocyclic structures. acs.org
Similarly, the iodine/DMSO system has been employed as a mild and effective oxidative catalyst for forming C-C and C-heteroatom bonds. researchgate.net In the synthesis of indazoloquinoxaline derivatives, for instance, an iodine/DMSO-mediated reaction involves the oxidation of aryl methyl ketones followed by imine formation with anilines and subsequent annulation. researchgate.net
The table below summarizes a selection of multicomponent reactions where DMSO plays an active role.
| Reactant 1 | Reactant 2 | C1 Source | Catalyst/Mediator | Product Type | Ref. |
| Aniline | Pyrazolone | DMSO | Trifluoroacetic Acid (TFA) | Pyrazolo[3,4-b]quinolines | acs.org |
| 2-(2H-indazol-2-yl)anilines | Aryl methyl ketones | DMSO | Iodine (I2) | Indazoloquinoxalines | researchgate.net |
| Salicylaldehyde | Various amines | DMSO | (Not specified) | Various Heterocycles | researchgate.net |
Mechanistic Aspects of Thionium Ion Generation and Trapping
The role of DMSO as a C1 source in the aforementioned multicomponent reactions is explained by its ability to generate a reactive electrophilic intermediate under specific conditions. In an acidic medium, such as in the presence of trifluoroacetic acid (TFA), DMSO becomes activated and forms an electrophilic thionium ion (H3C-S+=CH2). acs.org
A proposed mechanism for the synthesis of pyrazolo[3,4-b]quinolines illustrates this process clearly: acs.org
Enamine Formation: Aniline first condenses with a pyrazolone molecule in the presence of TFA to form an imine, which tautomerizes to the more stable enamine intermediate.
Thionium Ion Generation: Concurrently, DMSO is activated by the acid to generate the electrophilic thionium ion.
Trapping of the Thionium Ion: The electron-rich enamine acts as a nucleophile and attacks the thionium ion. This step incorporates the methylene group from DMSO into the molecular framework, forming a new intermediate.
Cyclization and Aromatization: This intermediate subsequently undergoes elimination of methyl mercaptan (−MeSH) to form an azadiene, which then proceeds through an intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[3,4-b]quinoline product. acs.org
This mechanism, where an aniline-derived enamine "traps" the DMSO-derived thionium ion, is a key example of how a simple solvent can be a crucial building block in complex organic synthesis. acs.org A similar activation of DMSO is observed in other systems; for example, the DMSO/SOCl2 system can generate a reactive dimethyl chloride sulfonium intermediate that facilitates chlorination and cyclization of N,N-disubstituted 2-alkynylanilines. organic-chemistry.org
Computational and Theoretical Investigations of N Methyleneaniline Systems
Quantum Chemical Methodologies
Quantum chemical methodologies provide powerful tools for understanding the intricate details of chemical reactions involving N-Methyleneaniline at the molecular level. These computational approaches allow for the investigation of reaction pathways, electronic structures, and reactivity, offering insights that are often difficult to obtain through experimental means alone.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in mapping the reaction pathways of this compound. The G3MP2B3 composite method, for example, is a high-accuracy approach used to determine the energetics of different reaction channels.
In the context of the pyrolysis of benzyl (B1604629) azide (B81097), ab initio calculations have been employed to explore the potential formation of this compound. acs.orgresearchgate.net These studies involve mapping the potential energy surface to identify the most likely decomposition pathways and the associated energy barriers. acs.orgresearchgate.net While some computational results, such as those from Rice–Ramsperger–Kassel–Marcus (RRKM) calculations, predict the formation of this compound at higher temperatures, experimental detection has not always been successful, highlighting the transient nature of this intermediate. acs.orgresearchgate.net
Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure and reactivity of molecular systems, including those involving this compound. The B3LYP hybrid functional is frequently employed due to its balance of accuracy and computational efficiency. mdpi.comacs.org
DFT calculations have been utilized to:
Investigate Molecular Structures: DFT has been used to determine the optimized geometries of molecules containing the this compound moiety. For instance, in the study of ortho-imide functional benzoxazines, DFT calculations using the B3LYP/6-31+G(d) method helped identify different molecular configurations. mdpi.com
Analyze Reaction Mechanisms: DFT is crucial in elucidating reaction mechanisms. For example, in the study of the Mannich reaction, calculations predicted the equilibrium constant for the formation of the this compound imine in water. psu.edu
Understand Electronic Properties: The electronic properties of this compound and related compounds can be explored through DFT. This includes calculating the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity.
Support Experimental Findings: DFT calculations are often used in conjunction with experimental techniques like infrared spectroscopy to assign vibrational frequencies and confirm the presence of specific functional groups. mdpi.com
Molecular Mechanism Elucidation
Understanding the molecular mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic routes. Computational chemistry plays a pivotal role in this endeavor by providing a detailed picture of the reaction landscape.
Mapping the Potential Energy Surface (PES) is a fundamental approach to understanding the formation and subsequent reactions of this compound. The PES represents the energy of a system as a function of its geometry, with minima corresponding to stable molecules and saddle points representing transition states.
Computational studies have mapped the PES for various reactions where this compound is a proposed intermediate. For example, in the gas-phase pyrolysis of benzyl azide, electronic structure calculations are used to trace the decomposition pathways. acs.org These calculations help to determine the energy barriers for different steps, such as the initial elimination of nitrogen gas and the subsequent rearrangements that may lead to this compound or other products like benzenemethanimine. acs.orgresearchgate.net The shape of the PES provides critical information about the feasibility of different reaction channels. acs.org
This compound is often a short-lived intermediate in chemical reactions, making its direct experimental observation challenging. psu.edudss.go.th Computational methods are therefore indispensable for characterizing these transient species and the transition states that connect them to reactants and products.
Intermediate Identification: In the methylation of aniline (B41778) with methanol (B129727) on basic catalysts, this compound has been identified as an intermediate species. psu.eduresearchgate.net This was supported by in situ spectroscopic techniques and suggests a reaction pathway involving the dehydrogenation of methanol to formaldehyde (B43269), followed by condensation with aniline. researchgate.net
Transition State Characterization: Theoretical calculations can determine the geometry and energy of transition states. For instance, in the formation of this compound from aniline and formaldehyde, the transition state for the C-N bond formation can be located and its energy calculated. This information is crucial for understanding the reaction kinetics.
Surface Chemistry: On catalyst surfaces, such as Pt(111), N-methylaniline can convert to surface intermediates, including the this compound species, at moderate temperatures before further decomposition. researchgate.net
Kinetic Modeling and Rate Coefficient Determination
Kinetic modeling combines theoretical calculations with experimental data to provide a quantitative understanding of reaction rates. For reactions involving this compound, this involves determining the rate coefficients for its formation and consumption.
Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to calculate unimolecular reaction rates. In the study of benzyl azide pyrolysis, RRKM calculations have been used to predict the temperature-dependent formation of this compound. acs.org While these calculations suggest its formation is possible, the actual concentration may be very low due to subsequent rapid reactions. acs.orgresearchgate.net
Kinetic modeling has also been applied to reactions where this compound is a potential intermediate, such as the N-methylation of amines. acs.org By developing a kinetic model based on a proposed reaction mechanism, researchers can simulate the concentration profiles of reactants, intermediates, and products over time and compare them with experimental data. acs.org This process helps to validate the proposed mechanism and extract valuable kinetic parameters.
Transition State Theory (TST) and Microcanonical VTST/RRKM-ME Simulations
The development of TST was a significant advancement over the empirical Arrhenius equation, as it introduced a mechanistic consideration of the reaction pathway. wikipedia.org The theory is based on the concept of a potential energy surface (PES), where the transition state is a first-order saddle point—a maximum along the reaction coordinate and a minimum in all other directions. numberanalytics.com
For more complex reactions, particularly those in the gas phase under varying temperatures and pressures, more sophisticated theories are employed. Variational Transition State Theory (VTST) is an extension of TST where the dividing surface between reactants and products is optimized to minimize the calculated rate constant, providing a more accurate upper bound to the true rate. scispace.com
Microcanonical Variational Transition State Theory/Rice-Ramsperger-Kassel-Marcus (VTST/RRKM) theory is a powerful tool for studying the kinetics of unimolecular and bimolecular reactions. RRKM theory is a statistical theory that calculates the rate constant for a reaction as a function of the energy of the reacting molecule. In computational studies, these methods are often combined with quantum chemical calculations, such as Density Functional Theory (DFT), to accurately model the potential energy surface. mdpi.com For instance, in the study of the reaction between 4-methyl aniline and hydroxyl radicals, the M06-2X density functional and the high-level CCSD(T) method were used to compute the PES, and the kinetics were then calculated using TST and microcanonical RRKM theory to determine the rate coefficients over a range of temperatures and pressures. mdpi.com
Computational Kinetics of Gas-Phase Reactions Involving this compound Analogues
Computational kinetics plays a crucial role in elucidating the mechanisms and predicting the rate constants of gas-phase reactions involving this compound and its analogues. These studies often employ a combination of quantum chemical methods to map out the potential energy surface (PES) and statistical rate theories to calculate reaction rates.
For example, the gas-phase reaction of methylenimine (CH₂NH), a simple analogue of this compound, with water has been investigated using high-level quantum chemical methods like CCSD(T) coupled with M06-2X for geometry optimizations. nih.gov Such studies explore the reaction pathways, including the formation of intermediates and transition states. nih.gov The hydrolysis of methylenimine to formaldehyde and ammonia, for instance, is shown to proceed through a transition state with a significant energy barrier, which can be lowered by the catalytic effect of a second water molecule. nih.gov
In the study of N-substituted diacetamides, which are analogues in terms of containing N-aryl groups, computational methods have been used to investigate their thermal decomposition. mdpi.com Density Functional Theory (DFT) calculations with various functionals (e.g., B3PW91, LC-BLYP) and basis sets (e.g., 6-31G, def2-TZVP) are employed to model the reaction mechanism, which is proposed to proceed through a six-membered transition state. mdpi.com The electronic effects of substituents on the nitrogen atom are evaluated to understand their impact on the activation energy and reaction kinetics. mdpi.com
Similarly, the kinetics of the reaction of 4-methyl aniline with hydroxyl radicals have been computationally studied. mdpi.com The reaction mechanism was elucidated using the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set. mdpi.com The subsequent kinetic calculations using Transition State Theory (TST) and RRKM theory provided the total rate coefficient for the reaction over a wide temperature range. mdpi.com These computational approaches allow for the determination of individual rate constants for different reaction channels and their branching ratios at various temperatures and pressures. mdpi.com
Structural and Conformational Analysis
Investigation of Planarity and Dihedral Angles in Aromatic Imine Structures
The three-dimensional structure of aromatic imines, including this compound and its analogues, is a key determinant of their chemical and physical properties. A critical aspect of their structure is the degree of planarity, which is often described by the dihedral angle between the aromatic ring and the imine (C=N) functional group.
In this compound itself, a dihedral angle of 38° is observed between the imine and the benzene (B151609) ring (C-C-N=C). ubc.ca This deviation from planarity is a common feature in many Schiff base compounds. For instance, in 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the benzene and thiophene (B33073) rings is 36.72 (8)°. researchgate.net Similarly, in another thiophene-containing Schiff base, the dihedral angle between the benzene and thiophene rings is 23.16 (7)°. iucr.org
These non-planar conformations arise from a balance of electronic effects, such as conjugation, and steric hindrance between the substituents on the imine nitrogen and carbon atoms. The planarity of the molecule is crucial for effective π-conjugation, which can influence the electronic properties and reactivity of the compound. Distortions from planarity can disrupt this conjugation. ubc.ca
The table below presents the dihedral angles for this compound and some of its analogues, illustrating the commonality of non-planar structures in this class of compounds.
| Compound | Dihedral Angle (°) | Rings Involved |
| This compound | 38 | Benzene and Imine (C-C-N=C) ubc.ca |
| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | 36.72 (8) | Benzene and Thiophene researchgate.net |
| (E)-N-(2-methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine | 23.16 (7) | Benzene and Thiophene iucr.org |
Influence of Electronic Delocalization on Molecular Geometry
Electronic delocalization, the phenomenon where electrons are shared among more than two atoms, plays a significant role in determining the molecular geometry of conjugated systems like this compound. depth-first.com This delocalization is often associated with resonance and is a key factor in the planarity and bond lengths of such molecules. depth-first.com
In aromatic imines, π-electron delocalization can occur across the aromatic ring, the C=N double bond, and any other conjugated substituents. This delocalization favors a planar geometry to maximize the overlap of p-orbitals. libretexts.org However, steric hindrance between bulky groups can force the molecule to adopt a non-planar conformation, leading to a disruption of the π-conjugation. ubc.ca
Theoretical studies on N-benzylideneaniline (NBA), a molecule structurally related to this compound, have shown that π-electron delocalization can be a destabilizing factor, promoting a distortion from a planar geometry. nih.gov The degree of delocalization and its effect on molecular stability and geometry can be analyzed using various computational methods and localized molecular orbital (LMO) basis sets. nih.gov
The interplay between electronic delocalization and steric effects results in the observed molecular geometry. For example, while delocalization would favor planarity to enhance conjugation, the steric repulsion between the hydrogen atoms on the methylene (B1212753) group and the ortho-hydrogens of the aniline ring in this compound contributes to its non-planar structure. ubc.ca This balance dictates the final dihedral angle and bond lengths within the molecule.
The following table summarizes the key influences on the molecular geometry of this compound and related compounds:
| Influencing Factor | Effect on Molecular Geometry |
| Electronic Delocalization (π-conjugation) | Favors planarity to maximize p-orbital overlap. libretexts.org |
| Steric Hindrance | Can force the molecule out of planarity to relieve strain. ubc.ca |
| Intramolecular Hydrogen Bonding | Can lead to small changes in bond lengths and angles. mdpi.com |
| Crystal Packing Forces | Can influence the observed conformation in the solid state. iucr.org |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The shapes and symmetries of the frontier orbitals are also important for determining the feasibility and stereochemical outcome of a reaction, as constructive overlap between the interacting orbitals is necessary for bond formation. imperial.ac.uk
For this compound and its analogues, FMO analysis can provide insights into their behavior in various chemical reactions. For example, in cycloaddition reactions, the relative energies and symmetries of the HOMO of one reactant and the LUMO of the other determine whether the reaction is allowed under thermal or photochemical conditions. wikipedia.org The analysis of the frontier orbitals can also predict the regioselectivity and stereoselectivity of such reactions.
While the HOMO-LUMO approach is widely used, it has its limitations. In some cases, other orbitals besides the HOMO may be involved in a reaction. The Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept has been introduced as a complement to the traditional FMO analysis to better explain the reactivity of molecules where the HOMO may not be the primary orbital involved in bond formation. sapub.orgunesp.br
The table below illustrates the fundamental principles of FMO theory for reactivity prediction.
| Orbital | Description | Role in Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. youtube.com | Represents the molecule's ability to act as a nucleophile or electron donor. youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. youtube.com | Represents the molecule's ability to act as an electrophile or electron acceptor. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher reactivity. |
Advanced Spectroscopic and Mechanistic Characterization of N Methyleneaniline and Its Intermediates
In Situ Spectroscopic Probes for Reaction Monitoring
In situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing a dynamic window into the formation and consumption of intermediates.
In Situ 13C NMR Spectroscopy for Intermediate Identification in Zeolite Catalysis
The synthesis of N-methylaniline and N,N-dimethylaniline from aniline (B41778) and methanol (B129727) over zeolite catalysts is a complex process involving several intermediates. researchgate.net In situ 13C Magic Angle Spinning (MAS) NMR spectroscopy has been instrumental in elucidating the reaction pathways. In these studies, 13C-labeled methanol is used to trace the journey of the methyl group.
During the alkylation of aniline with methanol on zeolites like HY and CsOH/CsNaY, N-Methyleneaniline has been identified as a key intermediate. researchgate.netresearchgate.net The formation of N-methylaniline and N,N-dimethylaniline can proceed through the methylation of aniline by surface methoxy (B1213986) groups or by formaldehyde (B43269), which can be formed from methanol. researchgate.net The presence of this compound is confirmed by characteristic signals in the 13C NMR spectrum. A novel in situ stopped-flow MAS NMR technique has been particularly effective in trapping and identifying transient species like this compound on the catalyst surface. researchgate.net This method allows for the observation of surface-adsorbed species after the reactant flow has been stopped, providing clearer spectra of short-lived intermediates. researchgate.net
The reaction mechanism for the formation of 4,4'-methylenedianiline (B154101) (MDA) from aniline and formaldehyde, a process where this compound is a precursor, has also been investigated. researchgate.netmdpi.com Quantum chemical methods have been used to propose a molecular mechanism involving eight consecutive elementary reaction steps. mdpi.com
Table 1: In Situ 13C NMR Spectroscopic Data for Intermediates in Aniline Methylation
| Intermediate | 13C Chemical Shift (ppm) | Zeolite Catalyst | Reference |
| Surface Methoxy Groups | 50-60 | HY, CsOH/CsNaY | researchgate.net |
| This compound | ~160 (C=N) | CsOH/Cs,Na-Y | researchgate.net |
| N-methylanilinium ions | Not specified | HY | researchgate.net |
| Formaldehyde | Not specified | HY, CsOH/CsNaY | researchgate.net |
Note: Specific chemical shifts can vary depending on the zeolite framework and reaction conditions.
In Situ ATR-FTIR Spectroscopy for Electrochemical Polymerization Monitoring
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring reactions at solid-liquid interfaces, such as during the electrochemical polymerization of aniline to form polyaniline (PANI). avcr.czmdpi.com This technique allows for the observation of the initial stages of polymerization directly at the electrode surface. avcr.cz
During the oxidation of aniline, various intermediates are formed. In situ ATR-FTIR can track the evolution of characteristic vibrational bands associated with these species. For example, the appearance and growth of bands corresponding to quinonoid and benzenoid rings, as well as C-N stretching vibrations, provide a detailed picture of the polymerization process. mdpi.com The formation of PANI films on the crystal surface and changes in the surrounding aqueous medium are reflected in the spectra. avcr.cz
Studies have shown that the oxidation of aniline in an acidic medium proceeds through the formation of linear aniline oligomers in an oxidized state, which then propagate into the pernigraniline chain. mdpi.com This is followed by the reduction of pernigraniline to the emeraldine (B8112657) form. All these transformations can be monitored in real-time using in situ ATR-FTIR. mdpi.com
Table 2: Key FTIR Bands for Monitoring Aniline Polymerization
| Wavenumber (cm⁻¹) | Vibrational Assignment | Species | Reference |
| 1571 | Stretching vibration of quinonoid rings | Pernigraniline | mdpi.com |
| ~1500 | Vibration of benzenoid ring | Polyaniline | mdpi.com |
| 1376 | Imine structure | Pernigraniline | mdpi.com |
| 1285, 1260 | C-N stretching | Polyaniline | mdpi.com |
| 1509, 1586 | –C=C– stretching of quinonoid and benzenoid rings | Polyaniline | mdpi.com |
IR Spectroscopy for Tracking Catalytic Reaction Progress
Infrared spectroscopy is a versatile and widely used technique for monitoring the progress of catalytic reactions in real-time. wiley.commt.com It can be used to identify reactants, products, and intermediates, providing valuable information about reaction kinetics and mechanisms. youtube.com
In the context of reactions involving this compound, IR spectroscopy can be employed to follow the consumption of reactants like aniline and formaldehyde and the formation of the desired product. benchchem.comscribd.com For instance, in the synthesis of N-methylaniline from aniline and methanol catalyzed by iridium complexes, IR spectroscopy was used to monitor the reaction and identify potential intermediates. acs.org The changes in the IR spectrum over time, such as the appearance of new bands or the disappearance of reactant bands, can be correlated with the reaction progress. youtube.com This allows for the optimization of reaction conditions to maximize yield and selectivity. wiley.com
Surface Science Techniques for Adsorption and Decomposition Studies
Understanding the interaction of molecules with catalyst surfaces is fundamental to heterogeneous catalysis. Surface science techniques provide detailed information about adsorption, orientation, and decomposition of molecules on well-defined surfaces.
Reflection Absorption Infrared Spectroscopy (RAIRS) on Metal Surfaces
Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying the vibrational properties of molecules adsorbed on metal surfaces. cam.ac.ukucr.edu It operates based on the surface selection rule, which states that only vibrational modes with a dynamic dipole moment perpendicular to the surface are IR-active. ucr.edu This makes RAIRS an excellent tool for determining the orientation of adsorbed molecules.
The adsorption and thermal decomposition of N-methylaniline, a precursor to this compound, have been studied on Pt(111) surfaces using RAIRS. researchgate.netacs.org At low temperatures (85 K), N-methylaniline adsorbs molecularly through the nitrogen lone pair. researchgate.net Upon heating to 300–350 K, it converts to surface intermediates, including the this compound species. researchgate.netresearchgate.net Further heating leads to the dissociation of the this compound intermediate. researchgate.net RAIRS can distinguish between different adsorption geometries and identify the various surface species formed during the decomposition process. cam.ac.ukacs.org
Temperature Programmed Desorption (TPD) for Surface Intermediate Analysis
Temperature Programmed Desorption (TPD) is a technique used to study the desorption of molecules from a surface as the temperature is increased linearly. altamirainstruments.comhidenanalytical.com It provides information about the strength of adsorption, the coverage of adsorbates, and the identity of desorbing species. norlab.com
In conjunction with RAIRS, TPD has been used to study the surface chemistry of N-methylaniline on Pt(111). researchgate.netacs.org The TPD spectra show that at low coverages, N-methylaniline decomposes, leading to the desorption of products like hydrogen cyanide (HCN) and hydrogen (H₂). researchgate.netacs.org At higher coverages, molecular desorption of N-methylaniline is observed. researchgate.netacs.org The temperatures at which different species desorb provide insights into the energetics of the surface reactions and the stability of the surface intermediates, including this compound. researchgate.netaltamirainstruments.com The formation of this compound as a surface intermediate is inferred from the subsequent desorption of its decomposition products at higher temperatures. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique crucial for determining the elemental composition and chemical states of species adsorbed on material surfaces. unimi.itcarleton.edu In the context of this compound, XPS provides direct evidence for the formation and transformation of intermediates during surface-catalyzed reactions.
A key study investigating the adsorption and thermal decomposition of N-methylaniline (NMA) on a Platinum(111) single-crystal surface utilized XPS alongside other techniques to identify surface-bound species. researchgate.netdaneshyari.com In this research, N-methylaniline was found to adsorb molecularly at low temperatures (85 K). Upon heating to between 300–350 K, it converts into surface intermediates, including the this compound species. researchgate.netresearchgate.net This transformation is monitored by changes in the core-level spectra of nitrogen (N 1s) and carbon (C 1s). The this compound intermediate is unstable at higher temperatures and dissociates upon annealing to 450 K. researchgate.net
The identification of different nitrogen species is a core strength of XPS. For instance, in studies of related aniline compounds on various surfaces, distinct N 1s binding energies are observed for different chemical states. Amine nitrogen (-NH-) in a reduced state typically appears at a binding energy of around 399.4-399.6 eV, while imine nitrogen (=N-), characteristic of the methyleneaniline structure, is found at a lower binding energy, around 398.2-398.5 eV. acs.orgsurfacesciencewestern.com Positively charged nitrogen species can appear at higher binding energies, such as 401.2 eV. acs.org The analysis of polyaniline films, which contain both amine and imine structures, further confirms these assignments. acs.orgsurfacesciencewestern.comcapes.gov.br On copper surfaces, the interaction of aniline with oxygen leads to the formation of a phenyl imide species (C₆H₅N(a)), which is identified by XPS. acs.org
The table below summarizes typical N 1s binding energies for nitrogen-containing species relevant to the study of this compound.
| Chemical Species/State | N 1s Binding Energy (eV) | Reference(s) |
| Imine Nitrogen (=N-) | 398.2 - 398.5 | acs.orgsurfacesciencewestern.com |
| Amine Nitrogen (-NH-) | 399.4 - 399.6 | acs.orgsurfacesciencewestern.com |
| Nitride | ~396.8 | acs.org |
| Positively Charged Nitrogen | ~401.2 | acs.org |
| sp² C-N or N-N bonds | 398.2, 402.4 | frontiersin.org |
| sp³ C-N bonds | ~400.0 | frontiersin.org |
Note: Binding energies can vary slightly based on the specific chemical environment and instrument calibration.
Mass Spectrometry for Product and Intermediate Identification
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography, is an indispensable tool for identifying and quantifying volatile products and transient intermediates in chemical reactions. thermofisher.comspectroinlets.com
Gas Chromatography–Mass Spectrometry (GC-MS) is a robust analytical method for separating and identifying components within a complex mixture. thermofisher.com The gas chromatograph separates compounds based on their volatility and interaction with a capillary column, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a molecular fingerprint for identification. thermofisher.comlancashire.ac.uk
The table below lists compounds identified in reaction mixtures involving aniline and single-carbon reagents, along with their characteristic mass-to-charge ratios observed in GC-MS studies.
| Compound | Molecular Weight ( g/mol ) | Characteristic m/z | Reference(s) |
| Aniline | 93.13 | 93 | rsc.org |
| This compound | 105.14 | 105 | acs.org |
| N-Methylaniline | 107.15 | 107 | rsc.orgacs.org |
| N,N-Dimethylaniline | 121.18 | 121 | rsc.org |
| N-Phenylformamide | 121.12 | 121 | acs.org |
Multi-Technique Approaches for Comprehensive Mechanistic Elucidation
To achieve a thorough understanding of a reaction mechanism, a single analytical technique is often insufficient. A multi-technique approach, combining the strengths of various spectroscopic and spectrometric methods, is essential for a comprehensive elucidation of the complex steps involved in the formation and reaction of this compound and its intermediates. acs.org
The study of N-methylaniline decomposition on a Pt(111) surface is a prime example of a multi-technique approach. researchgate.net By combining Temperature Programmed Desorption (TPD), Reflection Absorption Infrared Spectroscopy (RAIRS), and XPS, researchers were able to build a detailed picture of the surface chemistry. researchgate.netresearchgate.net XPS identified the elemental composition and chemical states, RAIRS provided information about the vibrational modes and therefore the structure of the adsorbed molecules, and TPD revealed the temperatures at which molecules desorb or decompose. researchgate.net This combination allowed for the confident identification of the this compound intermediate and the subsequent characterization of its dissociation into fragments like HCN and H₂ at higher temperatures. researchgate.net
Coordination Chemistry and Ligand Design Involving N Methyleneaniline Fragments
N-Methyleneaniline as a Ligand Component in Metal Complexes
This compound and its analogues, such as N-benzylideneaniline, function as effective ligands, readily forming stable complexes with numerous transition metals. The imine nitrogen acts as a σ-donor, providing a coordination site for metal ions. The resulting metal-imine scaffolds have been explored for their unique chemical properties and potential applications.
The coordination of an this compound fragment to a metal center induces notable changes in its structural and electronic properties. The most direct evidence of coordination is often observed through spectroscopic methods.
Spectroscopic Characteristics:
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the imine group. The C=N stretching vibration, typically found in the range of 1600-1650 cm⁻¹ for the free ligand, often shifts upon complexation. For instance, in a nickel(II) complex of N-benzylideneaniline, the C=N stretch is observed at 1625.2 cm⁻¹. arcjournals.orgiiste.orgsemanticscholar.orgresearchgate.net This shift is indicative of the donation of the nitrogen lone pair to the metal center, which can alter the bond order of the imine functionality.
Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear evidence of coordination. The proton of the azomethine group (–CH=N–) is highly sensitive to its electronic environment. In a nickel complex of N-benzylideneaniline, the azomethine proton signal appears at a downfield chemical shift of 10.0 ppm. arcjournals.orgiiste.orgsemanticscholar.orgresearchgate.net Similarly, the azomethine carbon atom gives a distinct signal in the ¹³C NMR spectrum, observed at 193.8 ppm for the same nickel complex. arcjournals.orgiiste.orgsemanticscholar.orgresearchgate.net These significant shifts from the free ligand values confirm the interaction between the imine group and the metal ion.
Structural Analysis:
X-ray crystallography provides definitive information on the geometry and bonding within these complexes. In a notable example, the reaction of benzylideneaniline with a manganese carbonyl complex results in an ortho-metalation, where the ligand coordinates to the manganese atom through both the imine nitrogen and a carbon atom from the ortho position of the benzylidene phenyl ring. rsc.org This forms a stable five-membered chelate ring.
Interactive Data Table: Spectroscopic Data for a Coordinated N-Benzylideneaniline Complex
| Spectroscopic Technique | Moiety | Chemical Shift / Wavenumber |
| FT-IR | C=N stretch | 1625.2 cm⁻¹ |
| ¹H NMR | CH=N proton | 10.0 ppm |
| ¹³C NMR | CH=N carbon | 193.8 ppm |
Data for a Nickel(II) complex of N-benzylideneaniline. arcjournals.orgiiste.orgsemanticscholar.orgresearchgate.net
Coordination to a metal center significantly modulates the reactivity of the imine bond in this compound. The donation of the nitrogen's lone pair to an electron-deficient metal center makes the imine carbon more electrophilic. This enhanced electrophilicity renders the imine more susceptible to nucleophilic attack.
This activation is a cornerstone of many catalytic processes. For example, in metal-catalyzed hydrogenation or transfer hydrogenation of imines, the coordination of the imine to the metal is a key step that facilitates the subsequent hydride transfer to the imine carbon. The increased positive charge on the imine carbon upon coordination lowers the activation energy for the nucleophilic addition of a hydride ion.
Furthermore, the geometry imposed by the metal center can orient the imine substrate in a specific way, leading to stereoselective transformations. The metal complex can provide a chiral environment around the coordinated imine, directing the approach of a nucleophile to one face of the C=N double bond, which is a fundamental principle in asymmetric catalysis.
Synthesis of Novel Metal-Imine Scaffolds
The modular nature of this compound derivatives allows for the synthesis of a wide variety of metal-imine scaffolds with tailored properties. By incorporating other functional groups into the aniline (B41778) or methylene-linked phenyl ring, ligands with different denticities and electronic properties can be designed.
A particularly interesting class of this compound derivatives incorporates a ferrocenyl group, leading to redox-active ligands. Ferrocenyl-N-(pyridinylmethylene)anilines are Schiff bases synthesized from the condensation of a ferrocenylaniline (either 3- or 4-ferrocenylaniline) with a pyridinecarboxaldehyde (2-, 3-, or 4-pyridinecarboxaldehyde). scielo.org.za
The synthesis of these compounds can be efficiently achieved through mechanochemistry, a solvent-free grinding technique. scielo.org.za This method provides the desired products in excellent yields within a short reaction time (typically 2-10 minutes). scielo.org.za The reaction of the ferrocenylaniline with the appropriate pyridinecarboxaldehyde via grinding often results in a paste or a gummy melt that solidifies upon drying under reduced pressure. scielo.org.za
These compounds have been thoroughly characterized by various spectroscopic techniques. The formation of the imine bond is confirmed by the appearance of a characteristic N=CH proton signal in the ¹H NMR spectrum, typically between 8.4 and 8.6 ppm, and a C=N stretching vibration in the IR spectrum around 1623 cm⁻¹. scielo.org.za
Interactive Data Table: Spectroscopic Data for Selected Ferrocenyl-N-(pyridinylmethylene)anilines
| Compound | Precursors | Yield (%) | FT-IR (C=N, cm⁻¹) | ¹H NMR (N=CH, ppm) | ¹³C NMR (N=CH, ppm) |
| 1 | 4-Ferrocenylaniline + 2-Pyridinecarboxaldehyde | 91 | 1627 | 8.56 | 161.73 |
| 2 | 3-Ferrocenylaniline + 3-Pyridinecarboxaldehyde | 94 | 1623 | 8.53 | 157.98 |
| 3 | 3-Ferrocenylaniline + 4-Pyridinecarboxaldehyde | 95 | 1623 | 8.47 | 158.33 |
Data sourced from Njogu et al. (2016). scielo.org.za
The presence of the pyridine ring introduces an additional nitrogen donor site, allowing these ligands to coordinate to other metal centers, forming heterometallic complexes. The electrochemical properties of these ligands are of significant interest, as the redox behavior of the ferrocenyl iron center can be influenced by the coordination environment of the pyridyl-imine moiety. rsc.orgresearchgate.net
Catalytic Activity of this compound-Derived Ligands
The development of catalysts for organic synthesis is a major driving force in coordination chemistry, and ligands derived from the this compound scaffold have shown considerable promise. The ease with which their steric and electronic properties can be modified makes them attractive for creating catalysts for a range of reactions.
Metal complexes bearing N-aryl imine ligands have been investigated as catalysts in various transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. For instance, ruthenium complexes with phosphino-amine ligands, which can be derived from aniline precursors, have been used in the N-alkylation of anilines with alcohols via a hydrogen-borrowing mechanism. scispace.com
In the context of C-N coupling reactions, nickel complexes with N-heterocyclic carbene ligands have proven effective for the amination of aryl chlorides with anilines. nih.gov While not directly employing an this compound ligand, this highlights the utility of aniline derivatives in forming catalytically active species.
The catalytic potential often arises from the ability of the ligand to stabilize the metal center in different oxidation states and to facilitate substrate coordination and activation. The imine functionality within the ligand can play a direct role in the catalytic cycle, either by participating in the reaction mechanism or by influencing the electronic properties of the metal center to enhance its reactivity. The ongoing research in this area continues to explore the design of more efficient and selective catalysts based on the versatile this compound framework.
Catalytic Applications of N Methyleneaniline As an Intermediate or Substrate
N-Alkylation and N-Methylation Catalysis
The formation of N-methylated anilines is a fundamental transformation in organic synthesis, with applications in pharmaceuticals, dyes, and agrochemicals. Catalytic methods involving N-methyleneaniline as an intermediate offer an atom-economical and environmentally benign alternative to traditional methylation strategies that often rely on toxic reagents like methyl halides. These modern catalytic approaches frequently utilize methanol (B129727) as a C1 source through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
Homogeneous Iridium(I) Catalysis for Amine Methylation
Homogeneous iridium(I) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have emerged as highly efficient catalysts for the N-methylation of amines using methanol. acs.org In these catalytic systems, aniline (B41778) is a common model substrate for the synthesis of N-methylaniline.
A study involving neutral and cationic Iridium(I) complexes with an N,O-functionalized NHC ligand demonstrated effective catalysis for the N-methylation of aniline. Under standardized conditions—using 1 mol % of the catalyst and 50 mol % of cesium carbonate (Cs₂CO₃) as a base in methanol at 383 K for 5 hours—various catalysts achieved conversions greater than 30% with complete selectivity for N-methylaniline. acs.org Notably, the neutral carbonyl complex [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] proved to be the most active. This catalyst was capable of selectively converting a range of aromatic primary amines into their corresponding N-methylamino derivatives at low catalyst loadings (0.1 mol %).
Research has shown that aniline derivatives with electron-donating groups in the para position are converted quantitatively into their N-methylated forms, with isolated yields exceeding 90%. acs.org For instance, the N-methylation of 4-methoxyaniline reached 88% conversion in just 2.5 hours, compared to 79% conversion for aniline under the same conditions, indicating that more electron-rich anilines are more reactive. acs.org
Table 1: Performance of Iridium(I) Catalysts in N-Methylation of Aniline Reaction conditions: Aniline (0.5 mmol), catalyst (1.0 mol %), Cs₂CO₃ (50 mol %) in methanol (1.5 mL) at 383 K for 5 h. acs.org
| Catalyst | Conversion (%) | Selectivity to N-methylaniline (%) |
|---|---|---|
| [IrBr(cod)(κC-tBuImCH₂PyCH₂OMe)] | 32 | >99 |
| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | 45 | >99 |
| [Ir(cod)(κ²C,N-tBuImCH₂PyCH₂OMe)]PF₆ | 34 | >99 |
| [Ir(CO)₂(κ²C,N-tBuImCH₂PyCH₂OMe)]PF₆ | 42 | >99 |
Heterogeneous Catalysis over Zeolites and Nickel Catalysts
Heterogeneous catalysts offer advantages in terms of separation and reusability. Zeolites and supported nickel catalysts have been investigated for aniline methylation, where this compound is a proposed intermediate.
The alkylation of aniline with methanol over zeolite catalysts like HY has been studied to understand the formation of N-methylaniline and N,N-dimethylaniline. researchgate.net On acidic zeolites, it is proposed that N-methylaniline forms through the methylation of aniline by methanol dehydration products, such as surface methoxy (B1213986) groups or dimethyl ether. researchgate.net On basic zeolites, the pathway is thought to involve alkylation by formaldehyde (B43269), a product of methanol dehydrogenation, which would proceed via an this compound intermediate. researchgate.net
A highly selective heterogeneous nickel catalyst, Ni/ZnAlOx-600, has been developed for the mono-N-methylation of anilines using methanol. rsc.orgresearchgate.net This system demonstrated high efficiency, achieving a 93% yield of N-methylaniline from aniline at 160 °C after 24 hours in the presence of sodium hydroxide (B78521). researchgate.net The reaction is typically performed in an autoclave under a nitrogen atmosphere. rsc.org Time-course studies of the product distribution show the gradual conversion of aniline to N-methylaniline, with N,N-dimethylaniline appearing as a minor byproduct, particularly in the absence of a base. rsc.org
Table 2: Effect of Reaction Temperature on Aniline N-Methylation over Ni/ZnAlOx-600 Catalyst Reaction conditions: Aniline (1.0 mmol), methanol (10 mL), Ni/ZnAlOx-600 (40 mg), 10 bar N₂, 4 h. rsc.org
| Temperature (°C) | Aniline Conversion (%) | N-methylaniline Yield (%) | N,N-dimethylaniline Yield (%) |
|---|---|---|---|
| 140 | 33.6 | 31.9 | 1.7 |
| 150 | 56.5 | 52.8 | 3.7 |
| 160 | 81.1 | 74.3 | 6.8 |
| 170 | 93.3 | 82.1 | 11.2 |
Mechanistic Role of In Situ Generated this compound in Catalytic Cycles
The catalytic N-methylation of amines with methanol predominantly proceeds via a "borrowing hydrogen" mechanism. acs.orgrsc.orgnih.govscite.ai This process involves a sequence of steps where this compound is a key, albeit often undetected, intermediate.
The catalytic cycle is initiated by the dehydrogenation of methanol by the metal catalyst (e.g., Iridium or Ruthenium) to form a metal-hydride species and formaldehyde. acs.orgnih.gov The in situ generated formaldehyde then rapidly condenses with aniline to form this compound and water. nih.gov Subsequently, the this compound intermediate is reduced by the metal-hydride species, regenerating the active catalyst and yielding the final product, N-methylaniline. acs.org
Lewis Acid Catalysis in Imine-Based Transformations
While specific examples focusing solely on this compound are specialized, the principles of Lewis acid catalysis are broadly applicable to imines and in situ generated iminium ions, which share reactive pathways. Lewis acids activate the imine by coordinating to the nitrogen atom, enhancing the electrophilicity of the imine carbon and making it more susceptible to nucleophilic attack. This strategy is fundamental in various carbon-carbon bond-forming reactions.
For instance, strong and confined Lewis acids like imidodiphosphorimidate (IDPi) catalysts are used in highly enantioselective substitutions. These catalysts can activate hemiaminal ethers to generate N-acyliminium ions in situ. These transient, highly reactive electrophiles then react with nucleophiles such as enol silanes. This process, a Mukaiyama–Mannich type reaction, allows for the synthesis of valuable α-substituted nitrogen heterocycles. The mechanism involves the formation of a chiral counteranion-paired iminium ion, which dictates the stereochemical outcome of the nucleophilic addition. Although not directly involving this compound, this illustrates the catalytic principle of activating an imine-like species for subsequent transformations.
Multi-Component Reaction Catalysis
This compound is a frequent intermediate in multi-component reactions (MCRs), which are powerful synthetic tools that combine three or more reactants in a single step to build complex molecules. nih.gov The in situ formation of the imine from an amine and an aldehyde is a common entry point into the main catalytic cycle of many MCRs. nih.govnih.gov
Involvement in Iron(III) and Ruthenium(III) Catalyzed Systems
Iron(III) and Ruthenium(III) complexes are effective catalysts for various MCRs. A prominent example is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which produces propargylamines. In this reaction, the first step is typically the condensation of the aldehyde and the amine (e.g., formaldehyde and aniline) to form the corresponding imine (this compound). researchgate.net
Iron(III) chloride (FeCl₃), for example, has been shown to efficiently catalyze the three-component coupling of an aldehyde, an alkyne, and an amine under neat conditions and open to the air. researchgate.net The reaction is believed to proceed through the formation of an imine, which is then attacked by a metal-acetylide species generated from the terminal alkyne and the iron catalyst. rsc.org This methodology is particularly effective for reactions involving aliphatic aldehydes. researchgate.net
Ruthenium complexes are also widely used in MCRs. researchgate.net While specific examples detailing Ru(III) catalysis with this compound are less common than Ru(II) systems, the underlying principle remains the same. Ruthenium catalysts can facilitate the formation of an imine intermediate, which then participates in subsequent bond-forming events. nih.govresearchgate.net For example, ruthenium-catalyzed hydroamination reactions can proceed through the formation of an imine intermediate which is subsequently reduced. nih.gov These catalytic systems highlight the versatility of this compound as a transient building block in the efficient, one-pot synthesis of complex molecular architectures.
Catalyst Design Principles Based on this compound Chemistry
The design of catalysts for reactions involving this compound, primarily its formation and subsequent conversion to N-methylaniline, is centered around several key principles. These principles aim to control the reaction pathways, enhance selectivity towards the desired product, and ensure catalyst stability and efficiency. The transient nature of this compound in many of these reactions means that catalyst design often addresses the entire catalytic cycle rather than just the conversion of the isolated imine.
A primary focus in catalyst design is the management of the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process involves the catalyst performing a sequence of reactions in one pot: the dehydrogenation of a hydrogen donor (like methanol), the reaction of the resulting carbonyl compound with an amine to form an imine (this compound), and the subsequent hydrogenation of the imine.
Key catalyst design principles include:
Bifunctional Nature : Catalysts are often designed to have both acidic/basic sites and metallic sites. The acidic or basic sites can facilitate the condensation reaction between aniline and formaldehyde (formed from methanol) to produce this compound. The metallic sites are crucial for the dehydrogenation of the hydrogen donor and the subsequent hydrogenation of the C=N double bond of the imine intermediate.
Control of Metal Particle Size and Dispersion : The size and dispersion of the active metal nanoparticles on the support material can significantly influence catalytic activity and selectivity. Well-dispersed, small metal nanoparticles generally provide a larger surface area for the reaction, leading to higher efficiency.
Metal-Support Interactions : The interaction between the metal nanoparticles and the support material is critical. These interactions can affect the electronic properties of the metal, influencing its ability to activate reactants and stabilize intermediates. For instance, the support can modulate the electron density of the metal, which in turn affects the rates of dehydrogenation and hydrogenation steps.
Selection of Active Metals : The choice of metal is paramount. Noble metals like ruthenium and iridium have shown high activity for N-methylation reactions proceeding through an this compound intermediate. researchgate.net Non-noble metals, such as nickel and copper, are also effective and offer a more cost-effective alternative. acs.orgrsc.org The selection of the metal will dictate the operating conditions (temperature, pressure) required for the reaction.
Ligand Design for Homogeneous Catalysts : In homogeneous catalysis, the design of the ligands coordinated to the metal center is crucial. Ligands can be tailored to modify the steric and electronic environment around the metal, thereby influencing the catalyst's activity, selectivity, and stability. For example, N-heterocyclic carbene (NHC) ligands have been effectively used with iridium catalysts.
The following table summarizes some of the catalyst systems used in reactions involving the this compound intermediate and highlights the design principles they embody.
| Catalyst System | Key Design Principle(s) | Reaction | Reference |
| Ni/ZnAlOx | Bifunctional catalyst with metallic Ni sites and a mixed oxide support providing basic sites. | Selective N-methylation of aniline to N-methylaniline. | acs.orgrsc.org |
| (DPEPhos)RuCl2PPh3 | Homogeneous catalyst with a specific phosphine ligand to control the electronic and steric properties of the ruthenium center. | N-methylation of amines using methanol. | researchgate.net |
| Iridium(I) complexes with N,O-functionalized NHC ligands | Homogeneous catalyst with tailored N-heterocyclic carbene ligands for enhanced catalytic performance in a borrowing hydrogen mechanism. | N-methylation of amines with methanol. | mdpi.com |
| Copper-based catalysts | Heterogeneous catalysts where the active Cu surface is key for methanol activation to form the formaldehyde intermediate. | Selective N-methylation of amines with methanol. | researchgate.netresearchgate.net |
By carefully considering these design principles, it is possible to develop highly efficient and selective catalysts for reactions that proceed via an this compound intermediate. The ongoing research in this area continues to refine these principles, leading to the development of more sustainable and effective catalytic systems.
Environmental Chemical Transformation Pathways Involving N Methyleneaniline
Thermal Degradation Mechanisms
The thermal stability and degradation pathways of N-Methyleneaniline are critical in environments subjected to high temperatures. While specific studies on this compound are limited, the thermal behavior of closely related compounds, such as N-methylaniline, provides valuable insights.
When heated to decomposition, N-methylaniline, a compound structurally similar to the constituent parts of this compound, is known to emit highly toxic fumes of nitrogen oxides. This suggests that the thermal degradation of this compound on surfaces could also lead to the formation of nitrogen-containing pollutants.
Table 1: Thermal Degradation Stages of N-Methylaniline Modified Phenolic Composites
| Temperature Range (°C) | Weight Loss (%) | Observations |
| < 300 | Varies | Loss of water and volatile organic compounds. |
| 300 - 650 | 21 - 30 | Degradation of organic components, release of gaseous products like CO. |
| 650 - 1000 | 30 - 36 | Further decomposition of the material. |
Note: This data is based on the thermal analysis of N-Methylaniline modified phenolic composites and serves as an approximation for the potential behavior of this compound.
In the gas phase, this compound is expected to undergo dissociation at elevated temperatures. The C=N double bond in the imine functional group is a potential site for cleavage. While specific experimental data on the gas-phase dissociation of this compound is scarce, the decomposition of N-methylaniline provides a relevant analogy. When heated, N-methylaniline decomposes and emits toxic fumes containing nitrogen oxides nih.gov. It is plausible that the gas-phase thermal degradation of this compound would also lead to the formation of various smaller molecules, including nitrogenous compounds, through radical-mediated pathways.
Hydrolysis and Hydration in Aqueous and Atmospheric Environments
The presence of water in both liquid and vapor phases can significantly influence the environmental fate of this compound due to the reactivity of the imine bond towards hydrolysis.
Imines can undergo hydrolysis, reverting to the corresponding aldehyde or ketone and primary amine. This reaction is typically reversible and can be catalyzed by acid masterorganicchemistry.com. The stability of imines in aqueous environments is a key factor in their persistence. Aromatic imines are generally more stable than their aliphatic counterparts researchgate.net.
Computational studies on imine analogues provide insights into the hydration process. Research on imination reactions in water has highlighted the competition between imine formation and the hydration of the precursor aldehyde, which can lead to the formation of a hydrate. The electronic and steric features of the molecules involved play a crucial role in determining the equilibrium between the imine and its hydrated forms nih.gov. For this compound, hydrolysis would yield formaldehyde (B43269) and aniline (B41778).
Recent computational and experimental studies have delved into the mechanistic details of reactions involving imines, such as hydroboration, which can provide a framework for understanding the interaction of the imine bond with other molecules, including water nih.gov.
In the atmosphere, this compound is expected to exist primarily in the vapor phase due to the volatility of similar aromatic compounds. Its atmospheric fate will be largely determined by its reactions with photochemically generated oxidants, primarily the hydroxyl (OH) radical.
While the atmospheric chemistry of this compound has not been directly studied, data for N-methylaniline suggests a relatively short atmospheric lifetime. The estimated half-life for the reaction of N-methylaniline with hydroxyl radicals is approximately 8.8 hours nih.gov. This indicates that this compound is likely to be rapidly degraded in the atmosphere.
Computational studies on the reaction of aniline and its derivatives with OH radicals have shown that the reaction can proceed via addition of the OH radical to the aromatic ring or by hydrogen abstraction from the amino group researchgate.netmdpi.comresearchgate.net. For this compound, reaction with OH radicals would likely lead to the formation of various degradation products, including phenols, nitroaromatics, and oxygenated imine species.
Furthermore, studies on the atmospheric photo-oxidation of simple amines have shown that imines can be formed as intermediate products. These imines are expected to have short atmospheric lifetimes, on the order of less than a day nilu.com. Given its aromatic nature, this compound may also be susceptible to photolysis, although the rates of this process in the vapor phase are unknown nih.gov. Due to its moderate water solubility, atmospheric this compound could also be removed from the atmosphere through wet deposition (scavenging by rain) nih.gov.
Q & A
(Basic) How is N-Methyleneaniline synthesized in laboratory settings, and what methodologies ensure its identification as an intermediate?
This compound is synthesized via methylation of aniline with methanol over solid base catalysts (e.g., CsOH/Cs,Na-Y zeolite). The reaction is monitored using in situ stopped-flow MAS NMR spectroscopy , which captures transient intermediates like this compound by halting reactant flow and analyzing adsorbed species . Kinetic studies under controlled conditions (e.g., 160°C, 10 bar N₂ with Ni/ZnAlOx catalysts) reveal its role as a precursor to N-Methylaniline and N,N-Dimethylaniline, with product distribution influenced by base additives like NaOH .
(Basic) What spectroscopic techniques are critical for characterizing this compound’s structure and conformation?
Key techniques include:
- UV Photoelectron Spectroscopy (UVPES) and Electron Transmission Spectroscopy : These provide ionization potentials and electron affinities, revealing π(ring)–π(N=C) orbital mixing in the gas phase. This compound adopts a near-coplanar conformation at ~100°C .
- ¹H NMR and IR Spectroscopy : NMR signals at δ 4.7–4.9 ppm (=CH₂) and aromatic protons (δ 6.6–7.4 ppm), coupled with IR bands at 1670 cm⁻¹ (C=N stretch), confirm its structure .
(Advanced) How do researchers analyze the thermal interconversion between oligomers of this compound?
Thermal equilibria between oligomers (e.g., trimer 1,3,5-triphenylhexahydrotriazine and tetramer N′,N″,N‴,N″″-tetraphenyloctahydro-sym-tetrazocine) are studied using:
- Temperature-dependent Raman/IR spectroscopy : Bands at 3470 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=N) shift with heating, indicating conformational changes .
- Differential Scanning Calorimetry (DSC) : Detects enthalpy changes during oligomer interconversion, supporting reversible equilibrium above 250°C .
(Advanced) How can contradictions between experimental and computational data on this compound formation pathways be resolved?
Pyrolysis of benzyl azide (615 K) yields benzenemethanimine but no this compound experimentally, while RRKM calculations predict its formation at higher temperatures. To resolve this:
- Combine matrix-isolation IR with UVPES to trap and identify transient species.
- Validate computational models (e.g., MNDO for geometry optimization) against experimental ionization energies and electron affinities .
(Advanced) What experimental design principles optimize this compound polymerization while ensuring product stability?
Polymerization is achieved using acetic acid or n-BuLi in THF, yielding crystalline [CH₂N(Ph)]ₙ. Key considerations include:
- Solvent selection : THF stabilizes reactive intermediates.
- Thermal stability analysis : The polymer decomposes at ~200°C, requiring characterization via thermogravimetric analysis (TGA) and X-ray diffraction to confirm crystallinity .
(Advanced) How can reaction conditions be tailored to minimize by-products like N,N-Dimethylaniline during this compound synthesis?
By modulating:
- Catalyst choice : Ni/ZnAlOx-600 suppresses over-methylation compared to homogeneous catalysts.
- Base additives : NaOH (0.25 equiv.) reduces N,N-Dimethylaniline formation from 20% to <5% by deprotonating intermediates .
- Kinetic monitoring : Time-course GC-MS or in situ NMR tracks by-product accumulation, enabling real-time adjustments .
(Basic) What analytical frameworks resolve spectral overlaps in this compound derivatives?
For dimethyl-substituted analogs, deuteration studies (e.g., methylene-deuterated triazines) isolate vibrational modes in IR/Raman spectra. Band assignments are cross-validated with MNDO-calculated MO energies to distinguish conformers .
(Advanced) How does this compound’s electronic structure influence its reactivity in condensation reactions?
The strong π(ring)–π(N=C) conjugation stabilizes the imine, favoring nucleophilic attack in condensations (e.g., with formaldehyde to form triazines). Semiempirical calculations (MNDO) correlate ionization potentials (9.2–9.5 eV) with electrophilicity, guiding solvent and catalyst selection for controlled reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
